(4S,4'S)-2,2'-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) is a complex organic compound that features a carbazole core with diphenyl and dihydrooxazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenyl Groups: Diphenyl groups can be attached via Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids.
Formation of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core or the dihydrooxazole rings.
Reduction: Reduction reactions could target the carbazole core or the diphenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In an electronic context, it might facilitate charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.
Dihydrooxazole Derivatives: Compounds with dihydrooxazole rings attached to different cores.
Diphenyl Compounds: Compounds featuring diphenyl groups attached to various cores.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) lies in its specific combination of functional groups, which may confer unique electronic, photonic, or biological properties not found in other similar compounds.
Properties
Molecular Formula |
C32H27N3O2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4S)-4-methyl-2-[8-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,6-diphenyl-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H27N3O2/c1-19-17-36-31(33-19)27-15-23(21-9-5-3-6-10-21)13-25-26-14-24(22-11-7-4-8-12-22)16-28(30(26)35-29(25)27)32-34-20(2)18-37-32/h3-16,19-20,35H,17-18H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
AXRKZAWLNVLCGI-PMACEKPBSA-N |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=CC(=CC3=C2NC4=C3C=C(C=C4C5=N[C@H](CO5)C)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC1COC(=N1)C2=CC(=CC3=C2NC4=C3C=C(C=C4C5=NC(CO5)C)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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